Difluorodiphenylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136542. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

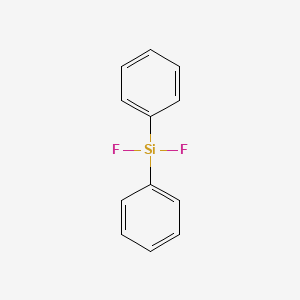

Structure

2D Structure

Eigenschaften

IUPAC Name |

difluoro(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMPXIHODLVNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059801 | |

| Record name | Difluorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with an acrid odor; [Gelest MSDS] | |

| Record name | Diphenyldifluorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

312-40-3 | |

| Record name | 1,1′-(Difluorosilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluorodiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(difluorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUORODIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Y7X7Y43C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difluorodiphenylsilane (CAS 312-40-3): A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Beyond the Dichloro-Analog, A Paradigm of Enhanced Reactivity and Stability

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical determinant of synthetic efficiency, yield, and reproducibility. Difluorodiphenylsilane (CAS 312-40-3) emerges as a pivotal organosilicon compound, offering significant advantages over its more common chlorinated analog, diphenyldichlorosilane.[1][2] Its defining characteristic is a unique combination of heightened reactivity towards nucleophiles and a notable insensitivity to moisture, a feature that streamlines handling and broadens its applicability in complex synthetic routes.[1][3][4] This guide provides an in-depth exploration of the core properties, synthesis, and applications of this compound, with a focus on leveraging its unique attributes in advanced chemical synthesis and drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization. This compound is a colorless to light yellow liquid with a distinct acrid odor.[4][5] Its key physical and chemical characteristics are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 312-40-3 | [3][4][6] |

| Molecular Formula | C₁₂H₁₀F₂Si | [4][6][7] |

| Molecular Weight | 220.29 g/mol | [5][6][8] |

| Boiling Point | 246–247 °C (at 760 mmHg)156-159 °C (at 50 mmHg)66–70 °C (at 0.5 mmHg) | [3][4] |

| Density | 1.145 - 1.155 g/cm³ | [3][4] |

| Refractive Index | 1.522 | [3][4] |

| Flash Point | 87 °C | [3][4] |

| Solubility | Soluble in ether. Reacts with water. | [3][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key spectral data are available from various sources.

-

Nuclear Magnetic Resonance (NMR): ¹³C and ²⁹Si NMR spectra are available and provide characteristic shifts for the phenyl carbons and the silicon atom, respectively.[6]

-

Mass Spectrometry (MS): GC-MS data reveal a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]

-

Infrared (IR) Spectroscopy: FTIR spectra show characteristic peaks for Si-F and Si-Phenyl bonds.[6]

Part 2: Synthesis and Handling

The preparation of this compound is readily achievable through several established methods, primarily involving fluorine-for-chlorine exchange reactions.

Synthetic Pathways

The most common and commercially viable route to this compound is the fluorination of diphenyldichlorosilane.[3][4] This transformation can be accomplished using various fluorinating agents. The choice of reagent is often dictated by factors such as cost, safety, and reaction conditions.

Common Fluorinating Agents:

-

Hydrogen Fluoride (HF)

-

Zinc Fluoride (ZnF₂)

-

Sodium Tetrafluoroborate (NaBF₄)

-

Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)

Additionally, the conversion of diethoxydiphenylsilane using 48% aqueous HF is also a viable method.[3][4] The use of ultrasound has been reported to enhance the rate of chlorine-fluorine exchange.[3][4]

Experimental Protocol: Synthesis from Diphenyldichlorosilane

This protocol describes a general procedure for the synthesis of this compound from diphenyldichlorosilane.

Objective: To synthesize this compound via a fluorine-exchange reaction.

Materials:

-

Diphenyldichlorosilane (CAS 80-10-4)

-

Anhydrous Zinc Fluoride (ZnF₂)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Inert gas supply (Nitrogen or Argon)

-

Stirring and heating apparatus

Methodology:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: Charge the flask with a suspension of anhydrous Zinc Fluoride in anhydrous toluene.

-

Addition of Precursor: Slowly add a solution of diphenyldichlorosilane in anhydrous toluene to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the product.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the zinc chloride byproduct and any unreacted zinc fluoride.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of both the starting material (diphenyldichlorosilane) and the product, which are moisture-sensitive.[5]

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the formation of siloxanes through competing hydrolysis reactions.[9]

-

Vacuum Distillation: this compound has a high boiling point at atmospheric pressure.[3][4] Purification by vacuum distillation allows for distillation at a lower temperature, preventing thermal decomposition.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[6] It causes skin irritation and serious eye damage.[6] A critical hazard is its reaction with water and moisture, which liberates hydrogen fluoride (HF).[5] HF is highly corrosive and toxic.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

Handling Precautions:

-

Handle in a well-ventilated place, preferably a fume hood.[10]

-

Wear suitable protective clothing, gloves (Neoprene or nitrile rubber), and eye/face protection (chemical goggles and face shield).[10][11]

-

Store under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[3][4]

-

Use spark-proof tools and explosion-proof equipment.[10]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3][12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Drug Development and Advanced Synthesis

The enhanced reactivity of the Si-F bond compared to the Si-Cl bond makes this compound a superior reagent in several synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.[3][4]

The Hiyama Coupling Reaction: A Key Application

This compound is a highly effective source of the phenyl group in the Hiyama coupling reaction.[1][3][4] This palladium-catalyzed reaction forms carbon-carbon bonds between organosilanes and organic halides, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[1]

Advantages over Dichlorodiphenylsilane:

-

Higher Reactivity: Fluorosilanes are generally more reactive towards organometallic reagents than the corresponding chlorosilanes.[3][4] This translates to higher yields and more efficient reactions in Hiyama couplings.[1]

-

Moisture Insensitivity: Unlike its dichloro counterpart, which reacts vigorously with water, this compound's relative stability to moisture simplifies handling and reaction setup, eliminating the need for strictly anhydrous conditions.[1]

-

Stability to Electrophilic Aromatic Substitution: It is more stable towards electrophilic aromatic substitution than diphenyldichlorosilane.[3][4]

Hiyama Coupling Mechanism Overview

Caption: Simplified mechanism of the Hiyama cross-coupling reaction.

Role in Drug Design and Discovery

The incorporation of fluorine atoms or fluorine-containing moieties into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[13] While this compound itself is primarily a reagent, its utility in constructing complex molecular scaffolds through reactions like the Hiyama coupling makes it an important tool in the synthesis of new chemical entities (NCEs). The ability to efficiently forge C-C bonds allows for the assembly of biaryl structures, which are common motifs in many pharmaceuticals. By providing a robust and efficient method for creating these structures, this compound indirectly contributes to the exploration of chemical space in drug discovery programs.[14]

Conclusion

This compound stands out as a versatile and highly effective reagent in modern organic synthesis. Its favorable combination of high reactivity and moisture insensitivity makes it a superior alternative to diphenyldichlorosilane, particularly in demanding applications such as the Hiyama cross-coupling reaction. For scientists engaged in drug development and the synthesis of complex organic molecules, a comprehensive understanding of the properties, handling, and applications of this compound is essential for leveraging its full potential to innovate and accelerate discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 312-40-3 | CAS DataBase [m.chemicalbook.com]

- 4. DIPHENYLDIFLUOROSILANE | 312-40-3 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. This compound | C12H10F2Si | CID 67557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C12H10F2Si) [pubchemlite.lcsb.uni.lu]

- 8. Silane, difluorodiphenyl- (CAS 312-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. benchchem.com [benchchem.com]

- 10. DIPHENYLDIFLUOROSILANE - Safety Data Sheet [chemicalbook.com]

- 11. gelest.com [gelest.com]

- 12. fishersci.com [fishersci.com]

- 13. jelsciences.com [jelsciences.com]

- 14. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Difluorodiphenylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Standing of Difluorodiphenylsilane in Modern Chemistry

This compound, a seemingly simple organosilicon compound, holds a significant position in the landscape of modern chemical synthesis and materials science. Its unique combination of reactivity, stability, and the influence of its fluorine substituents makes it a valuable tool for chemists seeking to construct complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive understanding of the core physical and chemical properties of this compound, its synthesis, and its diverse applications. By moving beyond a mere listing of facts, we will delve into the causality behind its behavior, offering insights that are both technically accurate and practically relevant.

Physicochemical Properties: A Comparative Overview

This compound ((C₆H₅)₂SiF₂) is a colorless to straw-colored liquid with a pungent odor.[1] Its properties are often best understood in comparison to its more common chlorinated analog, dichlorodiphenylsilane ((C₆H₅)₂SiCl₂). The presence of highly electronegative fluorine atoms significantly influences the electronic character and reactivity of the silicon center.

| Property | This compound | Dichlorodiphenylsilane | Source(s) |

| Molecular Formula | C₁₂H₁₀F₂Si | C₁₂H₁₀Cl₂Si | [1][2] |

| Molecular Weight | 220.29 g/mol | 253.20 g/mol | [1][2] |

| Boiling Point | 253 °C | 304-305 °C | |

| Melting Point | Not available | -22 °C | [2] |

| Density | Not available | 1.22 g/mL at 25 °C | [2] |

| Appearance | Clear to straw-colored liquid | Colorless liquid | [1][2] |

| Odor | Acrid | Pungent, HCl-like | [1][3] |

| Solubility | Soluble in organic solvents | Soluble in ethanol, ether, acetone, benzene | [2] |

| Hydrolytic Stability | Moisture-insensitive | Reacts vigorously with water | [2][4] |

The most striking difference lies in their hydrolytic stability. While dichlorodiphenylsilane reacts readily with water to produce hydrochloric acid and siloxanes, this compound is notably more resistant to hydrolysis.[2][4] This "moisture-insensitive" nature simplifies its handling and storage, obviating the need for strictly anhydrous conditions often required for its chlorinated counterpart.[4] This enhanced stability can be attributed to the stronger silicon-fluorine bond compared to the silicon-chlorine bond.

Synthesis and Characterization: From Precursor to Purified Product

The most common laboratory-scale synthesis of this compound involves the fluorination of dichlorodiphenylsilane. This nucleophilic substitution reaction replaces the chlorine atoms with fluorine.

Synthetic Protocol: A Step-by-Step Guide

While a specific, detailed experimental protocol for the synthesis of this compound from dichlorodiphenylsilane was not found in the provided search results, a general procedure can be outlined based on common fluorination reactions of chlorosilanes. A typical synthesis would involve the reaction of dichlorodiphenylsilane with a fluorinating agent.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Difluorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of difluorodiphenylsilane (Ph₂SiF₂), a versatile organosilicon compound with significant applications in modern synthetic chemistry. By integrating theoretical calculations with established chemical principles, this document offers in-depth insights into the molecule's structural characteristics, synthesis, and reactivity, tailored for professionals in research and development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₀F₂Si and a molecular weight of 220.29 g/mol , is an important organosilane reagent.[1] Its IUPAC name is difluoro(diphenyl)silane.[1] A key advantage of this compound lies in its relative stability to moisture, presenting a more user-friendly alternative to its analogue, dichlorodiphenylsilane, which is highly susceptible to hydrolysis.[2] This stability, coupled with the unique electronic properties imparted by the fluorine atoms, makes it a valuable reagent in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Geometry: A Computational Approach

In the absence of a publicly available experimental crystal structure from the Cambridge Crystallographic Data Centre (CCDC), a high-level computational approach was employed to elucidate the molecular geometry of this compound. A geometry optimization was performed using Density Functional Theory (DFT) to provide accurate predictions of bond lengths and angles, offering a reliable model for its three-dimensional structure.

Predicted Molecular Geometry

The central silicon atom in this compound is bonded to two fluorine atoms and two phenyl groups in a tetrahedral arrangement. The phenyl groups are not planar with each other, adopting a twisted conformation to minimize steric hindrance.

Diagram 1: Predicted Molecular Structure of this compound

A 2D representation of the tetrahedral geometry of this compound.

Quantitative Geometric Parameters

The following table summarizes the key bond lengths and angles for this compound as determined by DFT calculations. These values provide a quantitative basis for understanding the molecule's spatial arrangement and reactivity.

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-F | 1.60 |

| Si-C (phenyl) | 1.86 |

| C-C (aromatic, avg.) | 1.40 |

| C-H (aromatic, avg.) | 1.09 |

| **Bond Angles (°) ** | |

| F-Si-F | 107.5 |

| C-Si-C | 112.0 |

| F-Si-C | 109.5 |

Synthesis and Spectroscopic Characterization

Synthesis of this compound

This compound is typically synthesized from dichlorodiphenylsilane via a halogen exchange reaction. This method offers a straightforward and efficient route to the desired product.

Diagram 2: Synthetic Pathway to this compound

General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Dichlorodiphenylsilane is dissolved in a suitable anhydrous solvent (e.g., toluene) and charged into the reaction flask.

-

Addition of Fluorinating Agent: A stoichiometric amount of a mild fluorinating agent, such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂), is added portion-wise or as a solution/slurry via the dropping funnel. The choice of fluorinating agent is critical to control the reaction's exothermicity and selectivity.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the halogen exchange to completion. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid metal chloride byproduct is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound. The purity of the final product should be confirmed by spectroscopic methods.

Spectroscopic Characterization

The structure and purity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the two phenyl groups. The integration of these signals should correspond to 10 protons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a singlet, confirming the presence of two equivalent fluorine atoms. The chemical shift will be characteristic of a fluorine atom bonded to a silicon center.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the phenyl rings. Typically, four distinct signals are expected for the ipso, ortho, meta, and para carbons.

-

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): A single resonance in the ²⁹Si NMR spectrum will confirm the presence of a single silicon environment. The chemical shift will be indicative of a tetra-coordinated silicon atom bonded to two fluorine and two carbon atoms.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the Si-F and Si-C bonds. Strong bands in the region of 800-1000 cm⁻¹ are typically assigned to Si-F stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 220. The isotopic pattern will be consistent with the presence of one silicon atom. Fragmentation patterns will likely involve the loss of phenyl and fluorine radicals.

Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry, particularly in contexts relevant to drug development, stems from its role as a precursor to reactive organosilicon species for cross-coupling reactions.

The Hiyama Cross-Coupling Reaction

This compound is a key reagent in the Hiyama cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organosilane and an organic halide or triflate. This reaction is a powerful tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The key step in the Hiyama coupling is the activation of the silicon-carbon bond by a fluoride source, typically a fluoride salt such as tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate silicon intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.

Diagram 3: Catalytic Cycle of the Hiyama Cross-Coupling Reaction

Mechanism of the Hiyama coupling using this compound.

Causality and Self-Validation:

-

Expertise & Experience: The choice of this compound over other organosilanes is often dictated by its optimal balance of stability and reactivity. The electron-withdrawing fluorine atoms polarize the Si-C bond, facilitating nucleophilic attack by the fluoride activator and subsequent transmetalation. Its moisture stability simplifies handling and storage compared to more reactive organochlorosilanes.

-

Trustworthiness (Self-Validating System): The success of a Hiyama coupling reaction can be validated through rigorous in-process monitoring and final product analysis. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and GC-MS can be used to track the consumption of starting materials and the formation of the desired product. The isolation of the pure coupled product with a yield consistent with expectations, and its unambiguous characterization by NMR and mass spectrometry, provides a self-validating confirmation of the protocol's efficacy.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of stability and tunable reactivity makes it an excellent choice for the construction of complex molecular architectures. A thorough understanding of its molecular structure, as elucidated by computational methods, provides a rational basis for its application in sophisticated synthetic strategies, including those pivotal to the discovery and development of new therapeutic agents.

References

A Comprehensive Spectroscopic Guide to Difluorodiphenylsilane for Researchers and Drug Development Professionals

Difluorodiphenylsilane serves as a crucial building block in the synthesis of various silicon-containing polymers and organic molecules. Its unique electronic and structural properties, imparted by the presence of both phenyl and fluorine substituents on the silicon atom, make a thorough understanding of its spectroscopic signature paramount for its effective application. This guide delves into the nuances of its spectral data, offering insights grounded in established scientific principles.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound, featuring a central silicon atom bonded to two phenyl rings and two fluorine atoms, dictates its characteristic spectroscopic behavior. The phenyl groups introduce aromatic protons and carbons, while the highly electronegative fluorine atoms significantly influence the electronic environment of the silicon nucleus and adjacent atoms, leading to distinct NMR chemical shifts and coupling patterns.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the two phenyl rings. Due to the electronegativity of the silicon and fluorine atoms, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The spectrum will typically exhibit multiplets for the ortho, meta, and para protons, with their exact chemical shifts and coupling patterns influenced by the solvent and the electronic effects of the -SiF₂- group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The ipso-carbon (the carbon directly attached to the silicon) will appear as a triplet due to coupling with the two fluorine atoms. The ortho, meta, and para carbons will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the carbon and fluorine atoms. This long-range C-F coupling is a powerful diagnostic tool for confirming the structure.[1][2][3][4]

| Carbon Atom | Expected Chemical Shift (ppm) | Expected C-F Coupling (nJCF) |

| C-ipso | 130 - 135 | ¹JCF (large) |

| C-ortho | 134 - 136 | ²JCF (moderate) |

| C-meta | 128 - 130 | ³JCF (small) |

| C-para | 131 - 133 | ⁴JCF (very small) |

Table 1: Predicted ¹³C NMR data for the aromatic region of this compound. Exact values can vary with solvent and experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nuclei.[5][6][7] For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of a fluorine atom attached to a silicon atom.[8] Furthermore, this signal may exhibit satellite peaks due to coupling with the magnetically active ²⁹Si isotope (natural abundance 4.7%). The observation of these ²⁹Si satellites provides definitive evidence for the Si-F bond.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum offers direct insight into the silicon center of the molecule.[9][10][11][12][13] For this compound, the silicon nucleus is in a unique chemical environment, bonded to two phenyl groups and two fluorine atoms. The ²⁹Si chemical shift is highly sensitive to the nature of the substituents. Due to the high electronegativity of the fluorine atoms, the silicon nucleus is expected to be significantly deshielded, resulting in a downfield chemical shift compared to other organosilanes.[9][10][11] The signal in the proton-decoupled ²⁹Si NMR spectrum will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JSiF). The magnitude of this one-bond silicon-fluorine coupling constant is a key parameter for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound will display a combination of absorptions corresponding to the vibrations of the phenyl rings and the Si-F bonds.

Key expected IR absorption bands include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹

-

Si-Phenyl (Si-Ph) stretching: A sharp absorption around 1430 cm⁻¹

-

Asymmetric and symmetric Si-F stretching: Strong absorptions in the region of 900-800 cm⁻¹. These are highly characteristic and confirm the presence of the SiF₂ moiety.

-

Aromatic C-H out-of-plane bending: In the fingerprint region below 900 cm⁻¹, which can provide information about the substitution pattern of the phenyl rings.

Figure 2: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.[14][15][16][17] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected to be observed at m/z 220, corresponding to the molecular weight of the compound.

The fragmentation of the molecular ion is expected to proceed through the loss of phenyl and fluorine substituents. Key fragmentation pathways may include:

-

Loss of a fluorine atom: [M - F]⁺

-

Loss of a phenyl group: [M - C₆H₅]⁺

-

Loss of SiF₂: [C₁₂H₁₀]⁺ (biphenyl radical cation)

-

Rearrangement and subsequent fragmentation

The relative abundances of these fragment ions provide a characteristic fingerprint for this compound.

Figure 3: Simplified fragmentation pathway of this compound in EI-MS.

Experimental Protocols

5.1. NMR Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference such as CFCl₃ is typically used.

5.2. IR Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in a suitable solvent in a liquid cell.

5.3. MS Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Conclusion

The comprehensive spectroscopic analysis of this compound through a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR, IR, and MS provides a robust and reliable method for its identification and characterization. The unique spectral features, particularly the C-F and Si-F couplings in NMR, the characteristic Si-F stretching vibrations in IR, and the specific fragmentation pattern in MS, serve as definitive fingerprints for this important organosilicon compound. This guide provides the foundational knowledge for researchers and professionals to confidently utilize these spectroscopic techniques in their work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. acdlabs.com [acdlabs.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. unige.ch [unige.ch]

- 12. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 13. pascal-man.com [pascal-man.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. uab.edu [uab.edu]

Introduction: The Critical Role of Purity in Advanced Applications

An In-Depth Technical Guide to the Commercial Sourcing and Purity Assessment of Difluorodiphenylsilane

This compound (CAS No. 312-40-3) is an organosilicon compound of significant interest to researchers and drug development professionals.[1] Its utility stems from its role as a versatile synthetic building block. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, a strategy widely employed in modern drug design.[2] Consequently, organofluorine compounds like this compound are valuable precursors in the synthesis of novel chemical entities.

The success of any synthesis, particularly in a pharmaceutical context, is contingent upon the purity of the starting materials. Impurities in this compound can lead to unpredictable reaction outcomes, the formation of undesired byproducts, and complications in purification, ultimately compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for navigating the commercial landscape of this compound, understanding potential impurities, and implementing robust analytical methodologies for in-house purity verification.

Commercial Suppliers and Sourcing Strategy

Sourcing high-purity this compound requires a systematic approach to supplier evaluation. While numerous vendors list the compound, advertised purity levels and the quality of supporting documentation can vary significantly. For advanced applications, a purity of 97% or higher is typically required.

Representative Commercial Suppliers

The following table summarizes publicly available information for this compound from a selection of commercial suppliers. This is not an exhaustive list but serves as a representative sample. Researchers should always obtain the latest specifications directly from the supplier.

| Supplier | Product Number (Example) | CAS Number | Advertised Purity | Physical Form | Key Specifications/Notes |

| Sigma-Aldrich | BL3H97A498A2 | 312-40-3 | 97% | Colorless to almost colorless liquid | Storage Temp: 2-8°C under inert atmosphere. |

| Alfa Chemistry | - | 80-10-4 | >98% (GC) | Colorless liquid | Note: Lists Dichlorodiphenylsilane CAS, a likely precursor.[3] |

| BLD Pharmatech | BL3H97A498A2 | 312-40-3 | 97% | - | - |

| Gelest | - | 312-40-3 | - | - | A well-known supplier of silane compounds; specific data requires direct inquiry. |

It is crucial to verify the CAS number with the supplier, as precursors like Dichlorodiphenylsilane (CAS 80-10-4) are sometimes listed interchangeably or as related products.[3]

Workflow for Supplier Selection and Qualification

A structured approach is essential for qualifying a supplier and ensuring the material meets the stringent requirements of research and drug development. The following workflow outlines a best-practice methodology.

Caption: Workflow for qualifying a commercial supplier of this compound.

Understanding Potential Impurities

The purity of this compound is dictated by the efficacy of its synthesis and purification processes. Impurities typically arise from three main sources:

-

Unreacted Starting Materials: The synthesis of this compound often involves the fluorination of dichlorodiphenylsilane. Incomplete conversion can leave residual dichlorodiphenylsilane (a common precursor) in the final product.[4]

-

Hydrolysis Products: Silanes containing halogen atoms are susceptible to hydrolysis upon exposure to moisture. This reaction can produce silanols, such as diphenylsilanediol, and subsequently, siloxanes (e.g., hexaphenylcyclotrisiloxane) through condensation.[5][6] The presence of hydrochloric acid (HCl) from the hydrolysis of chlorinated precursors can catalyze this condensation.[6]

-

Byproducts and Solvents: Side reactions during synthesis or residual solvents from purification steps (like fractional distillation) can also contribute to the impurity profile.[7][8]

Analytical Methods for Purity Verification

A multi-technique approach is recommended for the comprehensive characterization of this compound purity. No single method can provide a complete picture; instead, the techniques below offer complementary information.

| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation of volatile compounds based on partitioning between stationary and mobile phases.[9] | Absorption of radiofrequency waves by atomic nuclei, providing structural and quantitative data based on a certified internal standard.[10] | Separates compounds like GC, but identifies them based on their mass-to-charge ratio and fragmentation pattern.[10] |

| Primary Use | Quantification of volatile organic impurities and determination of % purity by area. | Absolute purity determination, structural confirmation, and quantification of major impurities.[9] | Identification of unknown impurities and confirmation of known ones. |

| Sensitivity | High (ppm levels), ideal for trace impurity profiling.[9] | Moderate, best for impurities >0.1%.[9] | Very high, excellent for identifying trace components. |

| Key Advantage | Excellent separation of complex mixtures and high throughput for routine QC. | Provides absolute quantification and unambiguous structural information without needing a standard for each impurity. | Provides molecular weight and fragmentation data, enabling positive identification of impurities. |

Experimental Protocols

-

Rationale: GC is the workhorse method for assessing the purity of volatile compounds like this compound. It excels at separating the main component from residual starting materials and many low-boiling byproducts.

-

Methodology:

-

Sample Preparation: Accurately prepare a solution of this compound (~1 mg/mL) in a dry, volatile solvent such as dichloromethane or hexane. Ensure the solvent does not co-elute with the analyte or key impurities.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

-

Injector: Split/splitless injector at 280°C. A high split ratio (e.g., 50:1) is suitable for purity analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final Hold: 5 minutes at 300°C.

-

-

-

Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a relative purity value.

-

-

Rationale: NMR spectroscopy is unparalleled for structural confirmation. ¹H NMR confirms the phenyl protons, while ¹⁹F NMR is highly specific to the fluorine environment, providing a direct confirmation of the Si-F bond. It is also highly sensitive to subtle structural changes in impurities.

-

Methodology:

-

Sample Preparation: Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of a dry deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The use of a dry solvent is critical to prevent hydrolysis.

-

Instrumentation and Conditions:

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Experiments: Standard ¹H and ¹⁹F acquisition.

-

-

Data Interpretation:

-

¹H NMR: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the 10 phenyl protons. The absence of signals corresponding to hydrolysis products (e.g., a broad Si-OH peak) or residual solvents is a key indicator of purity.

-

¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms. The chemical shift and coupling constants (if any) are characteristic of the molecule. Impurities containing fluorine will appear as separate signals.

-

-

-

Rationale: When unknown peaks are observed in the GC chromatogram, GC-MS is the definitive tool for identification. It provides the molecular weight and a fragmentation "fingerprint" for each impurity, which can be used to deduce its structure.

-

Methodology:

-

Sample Preparation: Same as for GC analysis.

-

Instrumentation and Conditions:

-

Use the same GC method as described above.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400. This range will cover the parent ion of this compound (MW ≈ 220.29 g/mol ) and potential lower and higher molecular weight impurities.[1]

-

-

Data Analysis: Compare the mass spectrum of the main peak against a library (e.g., NIST) to confirm its identity. For impurity peaks, analyze the molecular ion and fragmentation pattern to propose structures. For example, the presence of a peak corresponding to dichlorodiphenylsilane would be a strong indicator of it being an impurity.

-

Workflow for Incoming Quality Control (QC)

An established internal QC process is essential for validating every new batch of this compound before its use in critical applications.

Caption: A comprehensive workflow for the in-house quality control of incoming this compound.

Conclusion

For researchers and drug development scientists, the mantra "know your molecule" begins with the starting materials. The commercial availability of this compound provides a vital resource, but it must be paired with rigorous in-house verification. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a systematic supplier qualification process and employing a complementary suite of analytical techniques—GC for routine purity, NMR for structural integrity, and GC-MS for impurity identification—scientists can ensure the quality and consistency of their starting material. This diligence is a foundational step in guaranteeing the reproducibility of their research and the integrity of their synthesized compounds.

References

- 1. This compound | C12H10F2Si | CID 67557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. dichlorodiphenylsilane suppliers USA [americanchemicalsuppliers.com]

- 4. innospk.com [innospk.com]

- 5. diva-portal.org [diva-portal.org]

- 6. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Key reactions involving difluorodiphenylsilane in organosilicon chemistry

An In-Depth Technical Guide to the Core Reactions of Difluorodiphenylsilane in Organosilicon Chemistry

Abstract

This compound ((C₆H₅)₂SiF₂) is a pivotal organosilicon compound that offers distinct advantages in chemical synthesis, primarily owing to its unique reactivity and stability profile. As a moisture-insensitive alternative to its chlorinated analog, diphenyldichlorosilane, it simplifies handling while providing enhanced reactivity toward nucleophiles.[1] This guide provides an in-depth exploration of the core reactions involving this compound, including its hydrolysis to form diphenylsilanediol, reduction to diphenylsilane, and its critical role as a coupling partner in palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their broader implications for researchers in materials science and drug development.

Introduction: The Unique Profile of this compound

The utility of organosilicon compounds in synthesis is largely dictated by the nature of the substituents on the silicon atom. In this compound, the presence of two phenyl groups and two fluorine atoms creates a molecule with a highly electrophilic silicon center. The silicon atom is more electropositive than carbon, making the Si-F bond highly polarized and susceptible to nucleophilic attack.[2] This inherent reactivity is central to its function as a versatile synthetic intermediate.

Compared to the more common diphenyldichlorosilane, this compound presents a significant practical advantage: reduced sensitivity to ambient moisture.[1] This attribute simplifies storage and handling, obviating the need for stringently anhydrous conditions often required for chlorosilanes. The Si-F bond, while reactive, undergoes hydrolysis in a more controlled manner, allowing for precise transformations.

Key Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀F₂Si | [3] |

| Molecular Weight | 220.29 g/mol | [3] |

| Appearance | Colorless Liquid | |

| CAS Number | 312-40-3 | [1][3] |

Nucleophilic Substitution: The Gateway to Siloxanes via Hydrolysis

The most fundamental reaction of this compound is its hydrolysis to diphenylsilanediol ((C₆H₅)₂Si(OH)₂). This reaction is the cornerstone for the synthesis of phenyl-substituted polysiloxanes, which are valued for their thermal stability and dielectric properties.

Mechanistic Insight

The hydrolysis proceeds via a nucleophilic substitution mechanism. The silicon atom, being highly electropositive and capable of expanding its coordination sphere, is readily attacked by the oxygen atom of a water molecule.[2] This is typically a stepwise process where each fluorine atom is sequentially replaced by a hydroxyl group. Unlike Sₙ1/Sₙ2 reactions at a carbon center, substitution at silicon often involves a pentacoordinate intermediate.[4][5] The overall reaction is driven by the formation of the very strong Si-O bond.

To prevent the immediate self-condensation of the resulting diphenylsilanediol into polysiloxanes, the reaction is typically performed under controlled pH conditions, often in a buffered solution or with a weak base to neutralize the hydrofluoric acid (HF) byproduct.[6][7]

Caption: Stepwise hydrolysis of this compound.

Experimental Protocol: Controlled Hydrolysis

This protocol is adapted from established methods for dihalosilane hydrolysis to yield the monomeric diol with high purity by controlling pH.[6][7]

Objective: To synthesize diphenylsilanediol from this compound.

Materials:

-

This compound ((C₆H₅)₂SiF₂)

-

Acetone

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium bicarbonate (17 g, ~2 molar equivalents) in 200 mL of deionized water. Cool the mixture in an ice bath to 0-5 °C.

-

Rationale: The bicarbonate buffer is crucial to neutralize the HF byproduct as it forms. Maintaining a pH between 6 and 7 minimizes the acid- or base-catalyzed condensation of the silanediol product, maximizing the yield of the monomer.[6]

-

Addition of Silane: Dissolve this compound (22.0 g, 0.1 mol) in 100 mL of acetone. Add this solution dropwise to the vigorously stirred bicarbonate solution over 60-90 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: The use of acetone as a co-solvent helps to manage the phase separation between the nonpolar silane and the aqueous medium. A slow, controlled addition prevents localized high concentrations of reactants and acid, which could lead to unwanted polymerization.[7]

-

Reaction and Precipitation: After the addition is complete, allow the mixture to stir for an additional 60 minutes as it slowly warms to room temperature. A white precipitate of diphenylsilanediol will form.

-

Rationale: The diol is sparingly soluble in water and precipitates out, which further protects it from condensation reactions in the aqueous phase.[7][8]

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or a mixture of acetone and water, to yield pure, crystalline diphenylsilanediol. Dry the crystals under vacuum.

-

Expected Yield: 85-95%. Melting point: 144-148 °C.[9]

Reduction: Synthesis of Diphenylsilane

The reduction of this compound provides access to diphenylsilane ((C₆H₅)₂SiH₂), a versatile reducing agent and a key monomer for the synthesis of polysilanes via dehydrocoupling polymerization.

Mechanistic Insight

The reduction is accomplished using a powerful hydride source, most commonly Lithium Aluminum Hydride (LiAlH₄ or LAH). LAH is a potent nucleophilic reducing agent that delivers hydride ions (H⁻) to the electrophilic silicon center.[10][11] The reaction proceeds via nucleophilic substitution, where the fluoride ions act as leaving groups and are replaced by hydride ions.

Caption: Experimental workflow for the reduction of this compound.

Experimental Protocol: LAH Reduction

WARNING: Lithium Aluminum Hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.[12]

Objective: To synthesize diphenylsilane via the reduction of this compound.

Materials:

-

This compound ((C₆H₅)₂SiF₂)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

-

Three-neck round-bottom flask, condenser, dropping funnel, N₂ inlet

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

-

LAH Suspension: Carefully charge the flask with LiAlH₄ (2.1 g, 0.055 mol, ~1.1 equivalents) and 100 mL of anhydrous THF. Stir to create a uniform suspension.

-

Rationale: A slight excess of LAH ensures the complete reduction of both Si-F bonds. Anhydrous THF is the solvent of choice as it is inert to LAH and effectively solvates the species involved.[12]

-

Substrate Addition: Dissolve this compound (11.0 g, 0.05 mol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution slowly to the LAH suspension while maintaining the temperature at 0 °C with an ice bath.

-

Rationale: The reaction is exothermic. A controlled, dropwise addition at low temperature is critical for safety and to prevent side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC analysis.

-

Quenching (Workup): Cool the reaction flask back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:

-

2.1 mL of water

-

2.1 mL of 15% aqueous NaOH

-

6.3 mL of water This sequence (Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Rationale: This specific workup procedure is a field-proven, safe method for neutralizing highly reactive LAH. The granular precipitate it forms is much easier to handle than the gelatinous paste that can result from simply adding excess water.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with anhydrous diethyl ether (3 x 30 mL). Combine the filtrate and washes.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diphenylsilane can be purified by vacuum distillation to yield a clear, colorless liquid.[13]

Carbon-Carbon Bond Formation: The Hiyama Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms C-C bonds by coupling an organosilane with an organic halide or triflate.[14]

Mechanistic Insight

The Hiyama coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] A unique feature of this reaction is the requirement of an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation step. The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species. This species is significantly more nucleophilic and readily transfers one of its phenyl groups to the palladium center.[14] The heightened reactivity of this compound is an asset in this context.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H10F2Si | CID 67557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. US3405155A - Process for the preparation of diphenylsilanediol - Google Patents [patents.google.com]

- 7. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]

- 8. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]

- 9. Diphenylsilanediol - Wikipedia [en.wikipedia.org]

- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 14. Hiyama Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

Role of difluorodiphenylsilane as a precursor in chemical synthesis

An In-Depth Technical Guide to the Role of Difluorodiphenylsilane as a Precursor in Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (Ph₂SiF₂), CAS 312-40-3, is an organosilicon compound of increasing importance in modern chemical synthesis.[1][2] This guide provides a comprehensive overview of its role as a versatile precursor, focusing on the mechanistic principles that underpin its utility. Unlike its more common analogue, diphenyldichlorosilane, this compound offers distinct advantages in terms of handling and reactivity, making it a strategic choice for researchers and process chemists.[1] We will explore its application in the synthesis of silicon-containing polymers and heterocycles, its function as a source of the diphenylsilylene moiety, and its utility in advanced cross-coupling reactions. This document is intended for professionals in research, chemical development, and materials science, offering both foundational knowledge and practical insights into leveraging this powerful synthetic building block.

Introduction: The Strategic Advantage of the Si-F Bond

The utility of any halosilane as a synthetic precursor is dictated by the nature of the silicon-halogen bond. While chlorosilanes are widely used, they are notoriously sensitive to moisture, readily hydrolyzing to release corrosive hydrochloric acid.[3][4] this compound presents a more robust alternative. Its relative insensitivity to ambient moisture simplifies handling and storage, removing the need for strictly anhydrous conditions often required for its chlorinated counterpart.[1]

However, this stability does not compromise its synthetic utility. The high electronegativity of fluorine renders the silicon center highly electrophilic and susceptible to nucleophilic attack.[5] Furthermore, the exceptional thermodynamic stability of the resulting metal fluoride byproducts (e.g., CsF, KF, TBAF) provides a strong driving force for reactions involving fluoride displacement. This unique combination of stability in handling and controlled, high reactivity makes this compound a superior precursor for specific, high-value synthetic transformations.

Comparative Physicochemical Properties

| Property | This compound (Ph₂SiF₂) | Diphenyldichlorosilane (Ph₂SiCl₂) | Rationale for Significance |

| CAS Number | 312-40-3[2] | 80-10-4[4] | Unique chemical identifier. |

| Molecular Weight | 220.29 g/mol [2][6] | 253.20 g/mol | Affects stoichiometry in reactions. |

| Boiling Point | ~272 °C (estimated) | 305 °C | Relevant for purification and reaction temperature control. |

| Reactivity with Water | Slow reaction | Rapid hydrolysis[4][7] | Key advantage in handling and storage; less need for inert atmospheres. |

| Leaving Group | Fluoride (F⁻) | Chloride (Cl⁻) | Fluoride displacement is often thermodynamically favorable and can be selectively initiated. |

Core Reactivity: The Diphenylsilylene (Ph₂Si) Donor

At its core, this compound functions as a precursor to the divalent diphenylsilylene unit, a fundamental building block in organosilicon chemistry. This transformation is achieved through nucleophilic substitution at the silicon center, where both fluoride atoms act as excellent leaving groups.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electropositive silicon atom.[5] This process can proceed stepwise, allowing for the sequential introduction of two different nucleophiles if desired. The strong Si-F bond is readily cleaved, particularly in the presence of reagents that can activate the bond or form stable fluoride salts.

Caption: Generalized reaction pathway for this compound.

This fundamental reactivity is the basis for its application in polymer chemistry, heterocycle synthesis, and as a protecting group source.

Application in Polymer Synthesis: Crafting Polysiloxanes

This compound is a key precursor for producing phenyl-containing silicone polymers, particularly polysiloxanes.[3] The incorporation of rigid phenyl groups into the flexible siloxane (Si-O-Si) backbone significantly enhances the thermal stability, oxidative resistance, and radiation resistance of the resulting material compared to standard polydimethylsiloxanes (PDMS).

The synthesis typically involves the controlled hydrolysis of this compound or its co-hydrolysis with other dihalosilanes. The reaction proceeds via the formation of a diphenylsilanediol intermediate (Ph₂Si(OH)₂), which then undergoes polycondensation to form the siloxane polymer. While the dichloro-analogue is also used, the more controlled reactivity of the difluoro compound can be advantageous for producing polymers with specific molecular weights and low polydispersity.

Workflow for Polysiloxane Synthesis

Caption: Synthetic workflow from precursor to polysiloxane.

Role in Modern Organic Synthesis

Beyond polymer science, this compound is a valuable reagent in organic synthesis for creating carbon-carbon and carbon-silicon bonds.

Precursor in Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organosilane and an organic halide. This compound can serve as an efficient precursor for the organosilicon partner. Its heightened reactivity towards nucleophiles, such as fluoride activators (e.g., TBAF), is crucial for the transmetalation step in the catalytic cycle.[1] The reaction is prized for its tolerance of various functional groups and for generating non-toxic silicate byproducts.

Synthesis of Silicon-Containing Heterocycles

Silicon-containing heterocycles are of growing interest in medicinal chemistry and materials science, as the inclusion of silicon can favorably alter a molecule's physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.[8] this compound serves as an excellent electrophilic silicon source for constructing these rings. For instance, it can react with di-nucleophiles, such as diols or diamines, in a cyclization reaction to form five- or six-membered silaheterocycles.[8][9]

Silyl Protecting Group Chemistry

While not a direct protecting group itself, this compound is a precursor for creating bulky and robust silyl protecting groups. For example, reaction with an alcohol under basic conditions can generate a silyl ether. The diphenylsilyl group offers different steric and electronic properties compared to more common alkylsilyl groups (e.g., TMS, TBDMS). The cleavage of such groups often involves fluoride ions, a chemistry that is intrinsically linked to the precursor's own reactivity.[10][11]

Experimental Protocols: A Practical Guide

The following protocol provides a generalized, self-validating framework for a nucleophilic substitution reaction using this compound. Warning: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of a Disubstituted Diphenylsilane

Objective: To demonstrate the role of this compound as a Ph₂Si precursor by reacting it with an alcohol nucleophile to form a dialkoxydiphenylsilane.

Materials:

-

This compound (Ph₂SiF₂)

-

Anhydrous alcohol (e.g., Ethanol, 2.2 equivalents)

-

Anhydrous, non-protic solvent (e.g., THF or Toluene)

-

A mild, non-nucleophilic base (e.g., Triethylamine, 2.5 equivalents)

-

Inert gas supply (Nitrogen or Argon)

-

Standard, oven-dried glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble the reaction glassware under an inert atmosphere. Ensure all components are thoroughly dried to prevent unwanted hydrolysis of the product.

-

Reagent Preparation: In the round-bottom flask, dissolve the alcohol (2.2 eq.) and triethylamine (2.5 eq.) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Precursor Addition: Prepare a solution of this compound (1.0 eq.) in the anhydrous solvent in the dropping funnel.

-

Reaction Execution: Add the this compound solution dropwise to the stirred, cooled alcohol/base mixture over 30 minutes. The base is critical as it scavenges the HF byproduct generated during the reaction, driving the equilibrium towards the product.

-

Monitoring and Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material. The formation of triethylammonium fluoride salt as a white precipitate is a visual indicator of reaction progress.

-

Workup and Isolation:

-

Filter the reaction mixture to remove the ammonium salt precipitate.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃ to remove any remaining acidic byproduct, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure dialkoxydiphenylsilane.

Self-Validation: The success of the protocol is validated by the isolation of the desired product, confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of Si-F couplings in the ²⁹Si NMR spectrum would confirm complete substitution.

Conclusion and Future Outlook

This compound is more than just a fluorinated analogue of a common reagent; it is a specialized precursor that offers a unique combination of operational stability and high synthetic reactivity. Its role as a source of the Ph₂Si unit enables the construction of advanced polymers, complex organic molecules, and novel silaheterocycles. As chemists continue to seek more robust and efficient synthetic methods, the strategic application of this compound is poised to grow, particularly in fields where material performance and molecular complexity are paramount.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H10F2Si | CID 67557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 80-10-4: Dichlorodiphenylsilane | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Si-F Bond in Difluorodiphenylsilane

Executive Summary

Difluorodiphenylsilane, (C₆H₅)₂SiF₂, stands as a pivotal molecule in organosilicon chemistry, embodying a fascinating dichotomy in its chemical behavior. The silicon-fluorine (Si-F) bond is one of the strongest single bonds in chemistry, suggesting significant stability. However, the silicon center remains highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of this reactivity, moving beyond simple reaction schemes to elucidate the underlying mechanisms that govern the cleavage of the Si-F bond. We will dissect the principles of nucleophilic substitution at a silicon center, detail the process of hydrolysis, and explore the utility of this compound as a controlled fluoride source. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of fluorinated organosilanes in their work.

Part 1: The Unique Character of the Silicon-Fluorine Bond

The chemistry of this compound is fundamentally governed by the nature of its two Si-F bonds. While exceptionally strong (bond dissociation energy ~540-580 kJ/mol), the Si-F bond is also highly polarized. Silicon's lower electronegativity (1.90 on the Pauling scale) compared to fluorine (3.98) and even carbon (2.55) renders the silicon atom highly electropositive and thus a prime target for nucleophiles.[1]

This inherent electrophilicity is further amplified by the ability of silicon, a third-period element, to expand its coordination sphere by utilizing its vacant 3d orbitals. This allows for the formation of hypervalent, pentacoordinate intermediates, which provides a low-energy pathway for nucleophilic substitution—a stark contrast to the concerted, high-energy transition state seen in analogous reactions at a carbon center.[2][3] This combination of a strong, yet reactive, bond makes this compound a versatile reagent in modern synthesis, with applications ranging from polymer science to the strategic incorporation of fluorine in bioactive molecules, a common strategy in drug design.[4][5]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀F₂Si | [6] |

| Molecular Weight | 220.29 g/mol | [6] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 305 °C | [1] |

| Density | 1.22 g/mL at 25 °C | [1] |

| CAS Number | 312-40-3 | [6] |

Part 2: Core Reactivity: Nucleophilic Substitution at the Silicon Center

The primary mode of reactivity for the Si-F bond in this compound is nucleophilic substitution. Unlike the classic bimolecular nucleophilic substitution (Sₙ2) at a carbon center, which proceeds through a single, high-energy transition state with inversion of configuration, substitution at silicon (Sₙ2@Si) typically follows an associative mechanism.[2]

The process begins with the nucleophile (Nu⁻) attacking the electrophilic silicon atom. Instead of immediately displacing the leaving group (F⁻), a stable, pentacoordinate trigonal bipyramidal intermediate is formed.[3][7] This intermediate places the incoming nucleophile and the leaving group in the axial positions. Subsequent elimination of the fluoride ion yields the substituted product. This multi-step pathway is energetically more favorable than a concerted displacement, explaining the high reactivity of the silicon center despite the strength of the Si-F bond.[2]

Caption: Associative Sₙ2@Si mechanism for this compound.

Key Reaction: Hydrolysis to Diphenylsilanediol

A quintessential example of this reactivity is the hydrolysis of this compound. The reaction with water, often catalyzed by acid or base, proceeds sequentially to replace both fluorine atoms with hydroxyl groups, ultimately yielding diphenylsilanediol, Ph₂Si(OH)₂.[8][9] This diol is a critical precursor for the synthesis of silicone polymers and other complex organosilicon structures.

The hydrolysis mechanism follows the general Sₙ2@Si pathway, where water acts as the nucleophile.[10] The initial attack forms a pentacoordinate intermediate, which then loses a fluoride ion and a proton to give the fluorosilanol, Ph₂SiF(OH). A second hydrolysis step then yields the final diol product. The reaction is often vigorous, producing hydrogen fluoride (HF) as a byproduct.[6]

Experimental Protocol: Monitoring the Hydrolysis of this compound via ¹⁹F NMR Spectroscopy

This protocol outlines a self-validating system to monitor the kinetics of hydrolysis, providing both qualitative and quantitative insights into the reactivity of the Si-F bond.

Objective: To determine the rate of hydrolysis of this compound to diphenylsilanediol by observing the disappearance of the Si-F signal and the appearance of a free fluoride signal in ¹⁹F NMR.